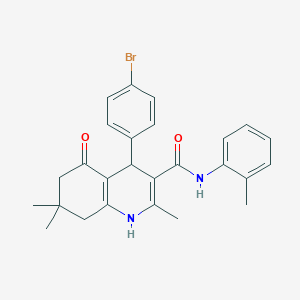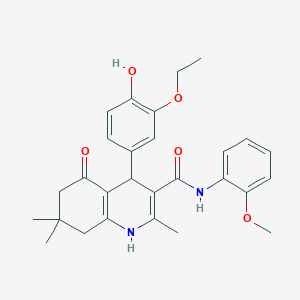![molecular formula C13H9NO3S B417897 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid CAS No. 351358-68-4](/img/structure/B417897.png)
7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid is a chemical compound with the CAS Number: 351358-68-4 . It has a molecular weight of 260.29 and its IUPAC name is 7-methoxy-1H-1lambda3-thieno[2,3-b]quinoline-2-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10NO3S/c1-17-9-3-2-7-4-8-5-11(13(15)16)18-12(8)14-10(7)6-9/h2-6,18H,1H3,(H,15,16) .Physical and Chemical Properties Analysis
The compound is a gray powder with a melting point of 97–99°C . Its IR spectrum shows peaks at 3377.9–2531.8 (br, acid-OH.), 2982.0 (C-H str.), 2903.7 (C-H str.), 1721.2 (acidic C=O), 1641.0 (imine C=N), 1584.7 (aromatic C=C) .Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Fluorescence 7-Methoxythieno[2,3-b]quinoline-2-carboxylic acid and its derivatives have been explored for their photophysical properties, particularly in the context of fluorescence. Studies involving similar quinoline compounds have shown that they exhibit dual emissions, including normal emission and excited-state intramolecular proton transfer (ESIPT) emission, along with large Stokes’ shifts in various solvents. The emission properties of these compounds have been found to be significantly influenced by solvent polarity, indicating potential applications in fluorescence-based sensors and imaging technologies (Padalkar & Sekar, 2014).
Antimicrobial and Antitubercular Activities The structural analogs of this compound have been synthesized and tested for antimicrobial properties. Some derivatives have shown promising results against various bacterial strains, suggesting potential for the development of new antibacterial agents. Furthermore, specific thieno[3,2-b]quinoline derivatives have been evaluated for antitubercular activity against Mycobacterium tuberculosis, with certain compounds displaying significant efficacy. These findings point towards the potential of this compound derivatives in the development of novel antimicrobial and antitubercular therapeutics (Balamurugan et al., 2010).
Anticancer Properties Research on quinoline-4-carboxylic acid derivatives, similar to this compound, has revealed their potential in anticancer therapy. Microwave-assisted synthesis of these compounds has demonstrated significant cytotoxic activity against various cancer cell lines. The apoptotic DNA fragmentation observed in certain cell lines further confirms the potential of these compounds to induce apoptosis, a desirable feature in anticancer agents. Molecular docking studies have also been conducted to understand their mechanism of action, particularly targeting the topoisomerase II alpha enzyme, which is crucial for DNA replication and cell division in cancer cells (Bhatt et al., 2015).
Synthetic Methodologies The synthesis and structural modification of quinoline derivatives, including those similar to this compound, have been a focus of research due to their broad range of biological activities. Various synthetic strategies have been developed to enhance the efficiency and yield of these compounds, including microwave-assisted synthesis, which has been shown to significantly reduce reaction times and improve yields. Such advancements in synthetic methodologies not only facilitate the production of these compounds but also enable the exploration of their diverse biological activities (Yang et al., 2013).
Eigenschaften
IUPAC Name |
7-methoxythieno[2,3-b]quinoline-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c1-17-9-3-2-7-4-8-5-11(13(15)16)18-12(8)14-10(7)6-9/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBYCIVDGRKVDGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC3=C(C=C2C=C1)C=C(S3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[4-hydroxy-3-(methyloxy)phenyl]-2,7,7-trimethyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417818.png)

![4-[4-(ethyloxy)phenyl]-2-methyl-N-[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417821.png)
![4-[2,3-bis(methyloxy)phenyl]-2,7,7-trimethyl-N-[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417822.png)
![2-[(4-ethyl-5-{4-nitrophenyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-{4-nitro-2-methoxyphenyl}acetamide](/img/structure/B417823.png)

![4-(4-ethylphenyl)-2,7,7-trimethyl-N-[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417826.png)
![2,7,7-trimethyl-N-[2-(methyloxy)phenyl]-4-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417828.png)
![2,7,7-trimethyl-N,4-bis[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417829.png)
![4-[2,4-bis(methyloxy)phenyl]-2,7,7-trimethyl-N-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417831.png)
![2,7,7-trimethyl-N-[2-(methyloxy)phenyl]-4-(3-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417832.png)
![4-(3-bromophenyl)-2,7,7-trimethyl-N-[2-(methyloxy)phenyl]-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B417834.png)
![N'-[(4-bromophenyl)carbonyl]-2-[(4-methyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B417835.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B417836.png)
